(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester
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Overview
Description
(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a carbamic acid ester moiety. Its synthesis and reactivity make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxy Group: The initial step involves the introduction of the hydroxy group at the 2S position. This can be achieved through various methods such as reduction of a corresponding ketone or oxidation of an alcohol.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The carbamic acid ester moiety can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
(2S-Hydroxy-1S-phenyl-hex-5-enyl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity, stability, and interactions with biological molecules. The tert-butyl ester group provides steric hindrance, which can affect the compound’s binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C17H25NO3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxy-1-phenylhex-5-enyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-5-6-12-14(19)15(13-10-8-7-9-11-13)18-16(20)21-17(2,3)4/h5,7-11,14-15,19H,1,6,12H2,2-4H3,(H,18,20)/t14-,15-/m1/s1 |
InChI Key |
YNYLLPJHKQHRGL-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@@H](CCC=C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(CCC=C)O |
Origin of Product |
United States |
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